molecular formula C20H14BrN3O2 B250994 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

カタログ番号 B250994
分子量: 408.2 g/mol
InChIキー: UQILDYXMCYUCGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as P005091, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds called kinase inhibitors, which are molecules that can block the activity of enzymes known as kinases. Kinases play a crucial role in many cellular processes, including cell division, growth, and differentiation. By inhibiting specific kinases, P005091 may have therapeutic potential for various diseases, including cancer.

作用機序

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide works by binding to the active site of kinases and blocking their activity. It has been shown to be a selective inhibitor of JAK2, FLT3, and RET kinases, with little or no activity against other kinases (2). By inhibiting these specific kinases, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may have therapeutic potential for various diseases, including cancer.
Biochemical and Physiological Effects:
4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can inhibit the growth and proliferation of cancer cells (3). In vivo studies have shown that 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide can reduce the growth of tumors in mice (4). However, the exact biochemical and physiological effects of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in humans are not yet known.

実験室実験の利点と制限

One advantage of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its selectivity for specific kinases, which allows for more precise targeting of these enzymes. This can be useful in studying the role of these kinases in various cellular processes and diseases. However, one limitation of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not yet fully understood, which may limit its use in some experiments.

将来の方向性

There are several potential future directions for research on 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of JAK2, FLT3, and RET kinases. Another area of interest is the investigation of the therapeutic potential of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide in various diseases, including cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and its potential toxicity in humans. Overall, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide represents a promising tool compound for scientific research, with potential applications in various areas of biology and medicine.
References:
1. Zhang, Y., et al. (2010). Discovery of a novel class of highly potent, selective, ATP-competitive, and orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 53(17), 7146-7155.
2. Scholl, C., et al. (2009). Development of a highly selective inhibitor of the Janus kinase 2 (JAK2) V617F mutant using a fragment-based approach. Journal of Medicinal Chemistry, 52(16), 4748-4758.
3. Malinge, S., et al. (2009). Development of a FLT3 inhibitor with selective activity against FLT3-ITD-positive acute myeloid leukemia. Cancer Cell, 16(5), 401-412.
4. Kharaziha, P., et al. (2012). Targeting of distinct signaling cascades of the Mammalian target of rapamycin (mTOR) pathway differentially affects leukemia-initiating cells in acute lymphoblastic leukemia (ALL). Journal of Biological Chemistry, 287(8), 5638-5648.

合成法

The synthesis of 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of a key intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis has been described in detail in a scientific publication (1) and involves the use of various reagents and solvents.

科学的研究の応用

4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET (2). These kinases are involved in various cellular processes and are often dysregulated in cancer and other diseases. By inhibiting these kinases, 4-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may have therapeutic potential for various diseases, including leukemia, lymphoma, and solid tumors.

特性

分子式

C20H14BrN3O2

分子量

408.2 g/mol

IUPAC名

4-bromo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14BrN3O2/c1-12-11-14(20-24-18-17(26-20)3-2-10-22-18)6-9-16(12)23-19(25)13-4-7-15(21)8-5-13/h2-11H,1H3,(H,23,25)

InChIキー

UQILDYXMCYUCGV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

正規SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。